Tetraammineplatinum difluoride
Description
Tetraammineplatinum difluoride ([Pt(NH₃)₄]F₂) is a platinum(II) coordination compound comprising a central platinum ion coordinated by four ammonia ligands in a square planar geometry, with two fluoride counterions . Its molecular formula is derived from the empirical formula F₂H₁₂N₄Pt, and it is part of a broader family of tetraammineplatinum(II) complexes, which are pivotal in catalysis, materials science, and coordination chemistry research. The compound’s structure is analogous to Magnus’s green salt ([Pt(NH₃)₄][PtCl₄]), but with fluoride replacing chloride in the outer sphere .
Properties
CAS No. |
64367-82-4 |
|---|---|
Molecular Formula |
F2H12N4Pt |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
azane;platinum(2+);difluoride |
InChI |
InChI=1S/2FH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
InChI Key |
CSOCRIUPOXXOBS-UHFFFAOYSA-L |
SMILES |
N.N.N.N.[F-].[F-].[Pt+2] |
Canonical SMILES |
N.N.N.N.[F-].[F-].[Pt+2] |
Other CAS No. |
64367-82-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Tetraammineplatinum(II) Compounds
Structural and Compositional Differences
Tetraammineplatinum(II) complexes differ primarily in their counterions, which influence solubility, reactivity, and applications. Key examples include:
| Compound | Molecular Formula | CAS Number | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| Tetraammineplatinum difluoride | [Pt(NH₃)₄]F₂ | 64367-82-4 | 301.2* | Limited solubility data; fluoride’s high electronegativity may reduce ligand lability |
| Tetraammineplatinum chloride | [Pt(NH₃)₄]Cl₂ | 13933-32-9 | 334.1 | Soluble in aqueous media; used in catalysis and analytical chemistry |
| Tetraammineplatinum nitrate | Pt(NH₃)₄₂ | 20634-12-2 | 387.2 | High solubility in polar solvents; oxidizer |
| Tetraammineplatinum diiodide | [Pt(NH₃)₄]I₂ | 14708-49-7 | 556.0 | Low solubility in water; iodide’s polarizability enhances stability |
*Calculated based on atomic masses.
Reactivity and Ligand Substitution
Fluoride’s low polarizability and strong field nature render [Pt(NH₃)₄]F₂ less prone to ligand substitution compared to chloride or nitrate analogs. For instance, [Pt(NH₃)₄]Cl₂ undergoes hydrolysis in aqueous solutions, forming reactive species like cis-[PtCl₂(NH₃)₂], which are critical in anticancer drug development .
Toxicity and Mutagenicity
Tetraammineplatinum(II) chloride exhibits low mutagenicity, unlike charged complexes like chlorotriammineplatinum(II) tetrachloroplatinate(II) (Cleves salt), which show significant toxicity . While toxicity data for the difluoride is scarce, its structural similarity to the chloride suggests comparable biocompatibility, though fluoride’s inherent toxicity at high concentrations warrants caution .
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